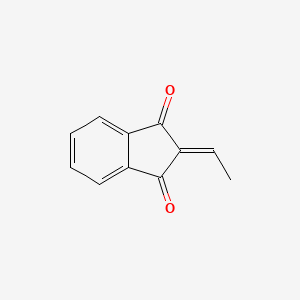

2-Ethylidene-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

77948-18-6 |

|---|---|

Molecular Formula |

C11H8O2 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-ethylideneindene-1,3-dione |

InChI |

InChI=1S/C11H8O2/c1-2-7-10(12)8-5-3-4-6-9(8)11(7)13/h2-6H,1H3 |

InChI Key |

HOWBXSQTLYCSJB-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Ethylidene 1h Indene 1,3 2h Dione and Its Functionalized Analogues

Direct Synthetic Pathways to 2-Ethylidene-1H-indene-1,3(2H)-dione

Direct synthetic methods aim to construct the this compound framework in a single or a few sequential steps from readily available starting materials. These approaches are often favored for their atom economy and operational simplicity.

Strategic Applications of Knoevenagel Condensation in 2-Alkylidene-1H-indene-1,3(2H)-dione Synthesis

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and is extensively employed in the synthesis of 2-alkylidene-1H-indene-1,3(2H)-diones. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, such as 1H-indene-1,3(2H)-dione, with a carbonyl compound, in this case, acetaldehyde, to yield the corresponding α,β-unsaturated product. wikipedia.org The presence of two electron-withdrawing ketone groups in 1H-indene-1,3(2H)-dione enhances the acidity of the methylene protons, facilitating their removal by a base to form a reactive enolate intermediate. nih.gov

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate (B1210297), in a solvent like ethanol (B145695). nih.gov The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. For instance, the use of piperidine in ethanol is a classic condition for Knoevenagel reactions involving 1,3-indandione (B147059), often resulting in yields exceeding 70%. nih.gov The general mechanism involves the deprotonation of the active methylene group of 1H-indene-1,3(2H)-dione, followed by a nucleophilic attack on the carbonyl carbon of acetaldehyde. The resulting aldol-type adduct then undergoes dehydration to afford the stable, conjugated this compound. organic-chemistry.org

The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of 2-alkylidene-1H-indene-1,3(2H)-dione derivatives by varying the aldehyde or ketone reactant. This adaptability makes it a powerful tool for creating libraries of these compounds for further chemical exploration.

Multicomponent Reaction Protocols for Accessing the this compound Framework

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical route to complex molecules. mdpi.com While direct three-component reactions to form this compound are less common, related structures can be accessed through MCRs. For example, a one-pot reaction involving ninhydrin, malononitrile (B47326), and a binucleophile can lead to the formation of a 2-(dicyanomethylene)-1,3-indandione intermediate, which is a functionalized analogue of the target compound. nih.gov

In some instances, a pseudo-five-component reaction has been utilized to synthesize spiroindenotetrahydropyridine derivatives, where the initial step involves the Knoevenagel condensation of 1,3-indanedione and an aldehyde to generate a dienophile. mdpi.com This highlights the potential of integrating Knoevenagel condensation into more complex, one-pot multicomponent sequences to build diverse molecular architectures based on the 1H-indene-1,3(2H)-dione scaffold. The development of MCRs that directly yield this compound from simple precursors remains an area of active research, promising more streamlined and environmentally benign synthetic routes.

Catalytic Approaches in the Formation of this compound Derivatives

The choice of catalyst plays a pivotal role in the efficiency and selectivity of the synthesis of this compound and its derivatives. While traditional methods often employ homogeneous basic catalysts like piperidine, recent research has focused on developing more sustainable and recyclable catalytic systems. nih.gov

Heterogeneous catalysts, such as mixed-metal phosphates, have demonstrated excellent performance in Knoevenagel condensation reactions, offering high yields, reduced reaction times, and the significant advantage of easy separation and recyclability. mdpi.com Similarly, boric acid has been identified as an effective and mild catalyst for this transformation, promoting the reaction under environmentally friendly conditions. mdpi.comsciforum.net Ionic liquids, like 2-hydroxyethylammonium formate (B1220265), have also been successfully used as both the catalyst and the reaction medium, enabling the synthesis of 2-arylidenindane-1,3-diones in high yields at room temperature under solvent-free conditions. helsinki.fi

Lewis acids, in combination with amines, can also catalyze the sequential Knoevenagel condensation and subsequent cyclization reactions to form indene (B144670) derivatives. nih.gov The development of novel catalytic systems, including organocatalysts, continues to be a major focus, aiming to enhance the efficiency, selectivity, and green credentials of the synthesis of this compound and its analogues. researchgate.net

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Homogeneous Base | Piperidine | High yields, well-established |

| Heterogeneous Acid/Base | Mixed-Metal Phosphates | Recyclability, high yields, mild conditions mdpi.com |

| Weak Acid | Boric Acid | Mild, environmentally friendly, good yields mdpi.comsciforum.net |

| Ionic Liquid | 2-hydroxyethylammonium formate | Solvent-free, high yields, room temperature helsinki.fi |

| Lewis Acid/Amine | TiCl₄-Pyridine | High yields for sequential reactions nih.gov |

Precursor-Directed Synthesis of Indenedione Architectures Bearing Alkylidene Moieties

Precursor-directed synthesis involves the initial formation of a core indenedione structure, which is subsequently modified to introduce the desired alkylidene functionality. This approach allows for the late-stage diversification of molecular structures.

Post-Functionalization of 1H-Indene-1,3(2H)-dione for Alkylidene Incorporation

The most common precursor-directed synthesis of this compound involves the direct functionalization of the 1H-indene-1,3(2H)-dione core. As previously discussed in the context of Knoevenagel condensation, the active methylene group at the C2 position is the primary site for chemical modification. nih.gov The reaction with acetaldehyde, catalyzed by a base, directly introduces the ethylidene moiety onto the pre-formed indenedione ring. wikipedia.orgnih.gov

This strategy is highly effective due to the pronounced acidity of the C2 protons, which facilitates the formation of the nucleophilic enolate intermediate necessary for the condensation reaction. This method is not only applicable to the introduction of the ethylidene group but can also be extended to a wide range of other alkylidene and arylidene groups by selecting the appropriate aldehyde or ketone as the reaction partner. nih.gov The straightforward nature of this post-functionalization approach makes it a preferred method for synthesizing a diverse library of 2-alkylidene-1H-indene-1,3(2H)-dione derivatives.

Synthetic Transformations Initiating from Alternative Indene-Based Precursors

While the condensation of 1H-indene-1,3(2H)-dione with aldehydes is the most direct route, alternative synthetic strategies can commence from other indene-based precursors. For instance, synthetic sequences can be envisioned where an indene or indanone skeleton is first constructed, followed by oxidation and functionalization to yield the desired this compound. However, these multi-step sequences are generally less efficient than the direct condensation approach.

More intricate transformations can involve precursors that already contain a portion of the desired functionality. For example, a sequential Knoevenagel condensation followed by an intramolecular cyclization of a suitably substituted benzaldehyde (B42025) can lead to the formation of an indene ring system. nih.gov While this specific example leads to a different substitution pattern, it illustrates the principle of building the indene core with concurrent or subsequent functionalization. The development of novel synthetic routes from alternative indene precursors that can be efficiently converted to this compound remains a challenge and an opportunity for innovation in synthetic organic chemistry.

Eco-Conscious Methodologies and Green Chemistry Principles in this compound Synthesis

The growing emphasis on environmental stewardship in chemical research has spurred the development of eco-conscious synthetic routes that minimize waste, reduce energy consumption, and utilize non-hazardous materials. In the synthesis of this compound and its functionalized analogues, particularly 2-arylidene-1,3-indandiones, green chemistry principles have been successfully applied, primarily focusing on the Knoevenagel condensation reaction between 1,3-indandione and various aldehydes. These methodologies offer significant advantages over traditional approaches that often rely on volatile organic solvents and stoichiometric amounts of catalysts.

Key green strategies include the use of water as a benign solvent, the application of task-specific ionic liquids, solvent-free reaction conditions, and the use of recyclable and biodegradable catalysts. These approaches not only reduce the environmental impact but also frequently lead to improved reaction efficiency, simpler work-up procedures, and higher yields.

Detailed Research Findings:

Several innovative and environmentally friendly methods have been reported for the synthesis of 2-arylidene-1,3-indandiones. A notable approach involves the Knoevenagel condensation of 1,3-indandione with aromatic aldehydes in water at ambient temperature without the need for any catalyst. researchgate.net This method is lauded for its simplicity, efficiency, and adherence to green chemistry principles. researchgate.net

Another significant advancement is the use of task-specific ionic liquids, such as 2-hydroxyethylammonium formate (2-HEAF), which can act as both the reaction medium and catalyst. researchgate.net This technique allows the reaction to proceed rapidly at room temperature under solvent-free conditions, yielding pure products with high efficiency. researchgate.net The reusability of the ionic liquid further enhances the green credentials of this method.

Solvent-free synthesis under grinding conditions, facilitated by catalysts like magnesium oxide (MgO) or silica (B1680970) gel, represents another efficient and environmentally benign process. researchgate.net Furthermore, the use of aqueous biosurfactant solutions with a biobased green acidic catalyst has been explored, aligning with principles like waste prevention and the use of renewable feedstocks. researchgate.net

Beyond the Knoevenagel condensation, other green techniques have been applied to the broader class of 1,3-indandione derivatives. Electrochemical synthesis, for instance, is considered a green method due to the high purity of the resulting products and greater control over the reaction process. nih.gov Microwave-assisted synthesis using heterogeneous catalysts has also been shown to produce excellent yields in significantly shorter reaction times. researchgate.net The development of recyclable magnetic nanocatalysts further contributes to cost savings and waste reduction in the synthesis of complex indandione-containing scaffolds. researchgate.net

The following table summarizes and compares various eco-conscious methodologies for the synthesis of 2-arylidene-1,3-indandione analogues.

Table 1: Comparison of Green Synthetic Methodologies for 2-Arylidene-1,3-indandione Analogues

| Methodology | Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Source(s) |

|---|---|---|---|---|---|---|

| Catalyst-Free Condensation | None | Water | Ambient Temperature | Not Specified | High | researchgate.net |

| Ionic Liquid-Assisted | 2-Hydroxyethylammonium Formate | None (Solvent-Free) | Room Temperature | 5-15 min | 90-98 | researchgate.net |

| Grinding | MgO or Silica Gel | None (Solvent-Free) | Grinding | Not Specified | High | researchgate.net |

| Microwave-Assisted | NiO/Co3O4@N-GQDs | Not Specified | Microwave Irradiation | 6-14 min | 88-97 | researchgate.net |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-Indandione |

| 2-Arylidene-1,3-indandione |

| 2-Hydroxyethylammonium formate |

| Magnesium oxide |

Elucidating the Chemical Reactivity and Reaction Mechanisms of 2 Ethylidene 1h Indene 1,3 2h Dione

Probing the Electrophilic and Nucleophilic Character of the Exocyclic Double Bond in 2-Alkylidene-1H-indene-1,3(2H)-diones

The chemical behavior of 2-alkylidene-1H-indene-1,3(2H)-diones is largely dictated by the electronic properties of the exocyclic double bond and the adjacent carbonyl groups. The 1,3-indandione (B147059) scaffold possesses three reactive sites that can exhibit both electrophilic and nucleophilic characteristics. researchgate.netnih.gov The carbon atom at the C-2 position is situated between two electron-withdrawing carbonyl groups, which enhances its acidity and allows it to act as a nucleophile upon deprotonation. wikipedia.org

Conversely, the exocyclic double bond in 2-alkylidene-1,3(2H)-diones, being part of an α,β-unsaturated carbonyl system, renders the β-carbon electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net This dual reactivity allows these compounds to participate in a wide array of chemical transformations. The arylidene moiety can act as a Michael acceptor, facilitating annulation reactions to form six-membered rings. nih.gov The electrophilicity of the arylidene group makes it a suitable partner in reactions with various nucleophiles. nih.gov This multifaceted reactivity makes 2-alkylidene-1H-indene-1,3(2H)-diones valuable building blocks in organic synthesis. researchgate.net

Advanced Cycloaddition Reactions Involving 2-Ethylidene-1H-indene-1,3(2H)-dione Derivatives

Cycloaddition reactions represent a powerful tool for the construction of complex cyclic and heterocyclic systems. 2-Alkylidene-1H-indene-1,3(2H)-dione and its derivatives have proven to be excellent substrates in various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions.

Diels-Alder Reaction Pathways and Subsequent Spirocyclic Construction

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this reaction, 2-alkylidene-1H-indene-1,3(2H)-diones can act as dienophiles due to the electron-withdrawing nature of the indane-1,3-dione moiety which activates the exocyclic double bond. researchgate.net These reactions provide a direct pathway to synthesize spirocyclic compounds, which are molecules containing two rings connected by a single common atom.

The reaction of 2-arylidene-1,3-indandiones with various dienes leads to the formation of spiro[indene-cyclohexene] derivatives. The regioselectivity and stereoselectivity of these reactions are often high, allowing for the controlled synthesis of complex molecular architectures. For instance, the reaction of 2-arylidene-1,3-indandiones with vinylethylene carbonates in the presence of a palladium catalyst and a chiral ligand has been shown to produce highly functionalized spirocyclic 1,3-indanedione derivatives in good to excellent yields with high enantioselectivity. researchgate.net

1,3-Dipolar Cycloaddition Reactions and Heterocycle Formation

1,3-Dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org 2-Alkylidene-1H-indene-1,3(2H)-diones are effective dipolarophiles in these reactions, readily reacting with various 1,3-dipoles to yield a diverse range of heterocyclic compounds. researchgate.net

A notable example is the reaction with azomethine ylides, which are 1,3-dipoles, to form spiro[indene-pyrrolidine] derivatives. researchgate.netresearchgate.net These reactions often proceed with high diastereoselectivity. researchgate.net Similarly, reactions with nitrile ylides and nitrile imines can lead to the formation of spiro[pyrrolidine-3,3′-oxindole] and spiro[indoline-3,3′-pyrazol]-2-one derivatives, respectively. rsc.org The versatility of this approach allows for the synthesis of a wide array of spiro-heterocyclic compounds with potential biological activities. nih.gov

| 1,3-Dipole | Dipolarophile | Product | Reference |

| Azomethine ylide | 2-Arylidene-1,3-indanedione | Spiro[indene-2,3′-pyrrolidine] | researchgate.net |

| Nitrile oxide | Alkene | Isoxazoline | wikipedia.org |

| Nitrile imine | Alkyne | Pyrazole | youtube.com |

Self-Condensation and Intermolecular Condensation Reactions of Indenedione Scaffolds

The 1,3-indandione scaffold is known to undergo self-condensation reactions, particularly under acidic or basic conditions. researchgate.netresearchgate.net The active methylene (B1212753) group at the C-2 position can readily deprotonate to form a nucleophilic enolate, which can then attack the carbonyl group of another 1,3-indandione molecule. wikipedia.org This process can lead to the formation of dimers, such as bindone, and trimers, like truxenone. researchgate.net These self-condensation products are also reactive carbonyl compounds. researchgate.net

Furthermore, 2-alkylidene-1H-indene-1,3(2H)-diones can participate in intermolecular condensation reactions. For example, they are synthesized through a Knoevenagel condensation of 1,3-indandione with an appropriate aldehyde. nih.govencyclopedia.pub This reaction is a classic method for forming the exocyclic double bond.

Transition Metal-Catalyzed Transformations and Organometallic Reactivity of this compound

Transition metal catalysis has opened up new avenues for the functionalization of 2-alkylidene-1H-indene-1,3(2H)-dione derivatives. Palladium-catalyzed reactions, for instance, have been employed for the synthesis of spirobi[indene]-1,3-diones through a homocoupling dimer intermediate. researchgate.net Copper catalysts have also been utilized in intermolecular annulation reactions of 1-naphthyl-1,3-indandiones with alkenes to generate spirocarbocyclic compounds. researchgate.net

The formation of organometallic complexes involving the indenedione scaffold is another area of interest. These complexes can exhibit unique reactivity and catalytic properties. For instance, alkylidene complexes, which feature a double bond between a carbon atom and a transition metal, are pivotal in modern chemical synthesis. researchgate.net While the direct formation of such complexes with this compound is a specialized area, the principles of organometallic chemistry suggest potential for such interactions, which could lead to novel catalytic cycles and transformations.

| Metal Catalyst | Reactants | Product | Reference |

| Palladium(II) acetate (B1210297) | 2-Aryl-1,3-indandiones and alkynes | Spirobi[indene]-1,3-diones | researchgate.net |

| Copper(II) acetate | 1-Naphthyl-1,3-indandiones and alkenes | Spirocarbocyclic compounds | researchgate.net |

| Palladium(0) complex | 2-Arylidene-1,3-indandiones and vinylethylene carbonates | Spirocyclic 1,3-indanedione derivatives | researchgate.net |

Oxidative and Reductive Chemical Transformations of this compound Systems

The this compound system can undergo both oxidative and reductive transformations. The exocyclic double bond and the carbonyl groups are the primary sites for these reactions.

Electrochemical methods have been used to study the reduction of 2-benzylidene-1,3-indandione derivatives. orientjchem.org The reduction mechanism is pH-dependent and involves the transformation of the carbonyl and olefinic groups. orientjchem.org Chemical reduction of the carbonyl groups can lead to the formation of alcohols or methylene groups, depending on the reducing agent and reaction conditions. wikipedia.org

Oxidative reactions can also be performed on the indenedione scaffold. For example, electrochemical oxidation of catechols in the presence of 2-aryl-1,3-indandiones as nucleophiles leads to the formation of new 1,3-indandione derivatives through a Michael addition mechanism. nih.gov This highlights the ability of the indenedione to act as a nucleophile in the presence of an electrochemically generated electrophile.

Studies on Geometric Isomerization (E/Z) and Molecular Rearrangements in 2-Alkylidene-1H-indene-1,3(2H)-diones

The exocyclic double bond in 2-alkylidene-1H-indene-1,3(2H)-diones, such as this compound, introduces the possibility of geometric isomerism, leading to the existence of (E)- and (Z)-isomers. The study of the interconversion between these isomers, as well as other molecular rearrangements, is crucial for understanding the stability, reactivity, and potential applications of these compounds. Research in this area, while not extensive for the specific ethylidene derivative, has provided insights into the behavior of the broader class of 2-alkylidene-1H-indene-1,3(2H)-diones.

Geometric Isomerization (E/Z)

The isomerization of the carbon-carbon double bond in 2-alkylidene-1H-indene-1,3(2H)-diones can be influenced by various factors, including light, heat, and catalysts. In many olefinic systems, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance. However, the selective synthesis or enrichment of the less stable (Z)-isomer is often a synthetic challenge and an area of active research.

General mechanisms for E/Z isomerization in similar systems often involve:

Photochemical Isomerization: Absorption of light can promote an electron to an antibonding orbital, which can weaken the pi-bond and allow for rotation around the carbon-carbon single bond, leading to isomerization upon relaxation to the ground state. This method is commonly used to access the thermodynamically less stable isomer.

Thermal Isomerization: At elevated temperatures, sufficient energy may be supplied to overcome the rotational barrier of the double bond, leading to an equilibrium mixture of isomers.

Catalytic Isomerization: Various catalysts, including acids, bases, and transition metals, can facilitate isomerization by providing lower energy pathways. For instance, transition metal complexes can coordinate to the double bond and facilitate rotation.

While specific studies detailing the E/Z isomerization of this compound are not abundant in the reviewed literature, the principles of olefin isomerization are expected to apply. The relative stability of the (E)- and (Z)-isomers would be dictated by the steric interactions between the substituents on the double bond and the carbonyl groups of the indene-1,3-dione ring.

Molecular Rearrangements

In addition to geometric isomerization, 2-alkylidene-1H-indene-1,3(2H)-diones can undergo more complex molecular rearrangements, particularly under photochemical conditions. A notable example is the photochemical behavior of the closely related 2-phenyl-1H-indene-1,3(2H)-dione.

A study by A. Gáplovský, J. Donovalová, and P. Hrnčiar demonstrated that the irradiation of 2-phenyl-1,3-indanedione does not lead to a simple E/Z isomerization of an exocyclic double bond but rather to a more profound molecular rearrangement. semanticscholar.org In this process, the 2-phenyl-1,3-indanedione rearranges to form a mixture of (E)- and (Z)-benzalphthalides. semanticscholar.org This transformation involves the cleavage and formation of new carbon-carbon and carbon-oxygen bonds, indicating a significant reorganization of the molecular skeleton.

The quantum yields of these photochemical isomerizations were found to be dependent on the solvent, the concentration of the starting material, and the wavelength of the incident light. semanticscholar.org The yields were observed to be inversely proportional to the concentration, suggesting a complex kinetic process that may involve quenching or other bimolecular deactivation pathways. semanticscholar.org

This research highlights that for 2-alkylidene-1H-indene-1,3(2H)-diones, photochemical excitation may favor molecular rearrangement pathways over simple geometric isomerization of the exocyclic double bond. The specific pathway taken is likely influenced by the nature of the substituent on the alkylidene group.

While detailed mechanistic studies and quantitative data for the geometric isomerization and molecular rearrangements of this compound are limited, the behavior of analogous compounds suggests that this is a molecule with the potential for rich and complex photochemical and thermal reactivity. Further research is needed to fully elucidate the specific pathways and intermediates involved in these transformations for the ethylidene derivative.

Strategic Derivatization and Targeted Functionalization of 2 Ethylidene 1h Indene 1,3 2h Dione

Tailoring the Exocyclic Ethylidene Moiety for Diverse Chemical Constructs

The exocyclic ethylidene moiety of 2-ethylidene-1H-indene-1,3(2H)-dione is a versatile handle for introducing a variety of functional groups and for constructing more complex molecular scaffolds. The reactivity of this double bond allows for a range of addition and cycloaddition reactions, enabling the synthesis of diverse chemical constructs. For instance, the Knoevenagel condensation of 1,3-indandione (B147059) with various aldehydes provides a straightforward method to introduce substituted ethylidene groups at the 2-position. This reaction is often carried out under mild conditions and can be facilitated by catalysts such as alum, highlighting a facile and environmentally benign approach. ijpsonline.com

The resulting 2-arylidene-1H-indene-1,3(2H)-dione derivatives are valuable precursors for further transformations. nih.gov The double bond can undergo reactions such as Michael additions, allowing for the introduction of nucleophiles and the extension of the carbon skeleton. Furthermore, the ethylidene bridge can participate in cycloaddition reactions, leading to the formation of spirocyclic compounds. The strategic selection of reaction partners and conditions allows for the precise control of the resulting molecular architecture, paving the way for the synthesis of compounds with tailored properties.

Core Functionalization of the 1H-Indene-1,3(2H)-dione System

Functionalization of the aromatic core of the 1H-indene-1,3(2H)-dione system provides another avenue for modifying the properties of this compound derivatives. nih.gov This can be achieved through various electrophilic aromatic substitution reactions, such as halogenation and nitration, as well as by introducing electron-withdrawing or -donating groups.

Selective halogenation and nitration of the 1H-indene-1,3(2H)-dione core can be achieved using standard protocols. These reactions typically occur at the 4- and 5-positions of the indene (B144670) ring, which are activated by the electron-withdrawing nature of the dicarbonyl system. The introduction of halogens, such as chlorine or bromine, can serve as a handle for further cross-coupling reactions, enabling the construction of more complex aromatic systems. Nitration, on the other hand, introduces a nitro group that can be subsequently reduced to an amino group, providing a site for further derivatization.

The introduction of electron-withdrawing groups, such as cyano (-CN) and sulfonyl (-SO₂R), or electron-donating groups onto the 1H-indene-1,3(2H)-dione core can significantly influence the electronic properties of the molecule. nih.gov For instance, the Knoevenagel reaction of 1,3-indandione with malononitrile (B47326) can introduce a dicyanomethylene group at the 2-position. nih.govencyclopedia.pub This reaction can be controlled by temperature to selectively yield either the di- or tetracyano-substituted derivative. nih.govencyclopedia.pub The presence of these groups can modulate the reactivity of the molecule and its potential applications. For example, the introduction of strong electron-withdrawing groups can enhance the electron-accepting properties of the indenedione core, making it a suitable component in materials with interesting electronic and optical properties.

| Functional Group | Synthetic Method | Key Reagents | Typical Yield |

| Dicyanomethylene | Knoevenagel Condensation | Malononitrile, Sodium Acetate (B1210297) or Piperidine (B6355638) | 61-85% |

| Tetracyanomethylene | Knoevenagel Condensation | Malononitrile, Sodium Acetate or Piperidine (with heating) | 34-45% |

| Cyano (at methylene) | Nucleophilic Acyl Substitution | Acetonitrile, Sodium Methanoate | 78% |

Construction of Novel Heterocyclic and Spirocyclic Architectures from this compound

The reactivity of this compound and its derivatives makes it a valuable building block for the synthesis of novel heterocyclic and spirocyclic systems. These complex molecular architectures are often associated with a wide range of biological activities and material properties.

The reaction of this compound derivatives with sulfur-containing nucleophiles provides a direct route to fused thiazole (B1198619) and thiazolidinone systems. For example, the reaction of a 2-(bromoethylidene)-1H-indene-1,3(2H)-dione with a thiourea (B124793) derivative can lead to the formation of a fused thiazole ring. nih.gov Similarly, the reaction with thioglycolic acid can yield a thiazolidinone ring fused to the indenedione core. nih.gov These reactions often proceed with high efficiency and provide access to a diverse range of heterocyclic compounds. nih.govmdpi.commdpi.commdpi.com The synthesis of 5-ethylidene-thiazolidine-2,4-diones can be achieved through the Knoevenagel condensation of N-substituted thiazolidine-2,4-diones with aromatic ketones, often catalyzed by alum. ijpsonline.com

| Heterocyclic System | Key Reagents | Reaction Type |

| Fused Thiazole | Thiourea derivatives | Cyclocondensation |

| Fused Thiazolidinone | Thioglycolic acid | Cyclocondensation |

| 5-Ethylidene-Thiazolidine-2,4-dione | N-substituted Thiazolidine-2,4-dione, Aromatic Ketone | Knoevenagel Condensation |

The 1,3-dicarbonyl moiety of the indenedione system is a versatile precursor for the construction of various nitrogen-containing fused heterocycles. researchgate.net Reaction with hydrazine (B178648) derivatives can lead to the formation of fused pyridazine (B1198779) systems. organic-chemistry.orgliberty.edunih.govresearchgate.netresearchgate.net For instance, the condensation of this compound with hydrazine hydrate (B1144303) can yield an indenopyridazinone derivative. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on both the indenedione and the hydrazine.

Formation of Chromene and Benzofuran-Fused Derivatives

The versatile reactivity of the this compound scaffold has been effectively harnessed for the synthesis of complex heterocyclic systems, including chromene and benzofuran-fused derivatives. These structures are of significant interest due to their prevalence in biologically active compounds. Various synthetic strategies have been developed to construct these fused ring systems, often employing multicomponent reactions that allow for the rapid assembly of molecular complexity from simple precursors.

One prominent method involves a three-component condensation reaction. For instance, functionalized indeno[1,2-b]chromene derivatives can be synthesized through the condensation of 1H-indene-1,3(2H)-dione, an appropriate benzaldehyde (B42025), and 2-hydroxynaphthalene-1,4-dione. researchgate.net This reaction, typically catalyzed by a base such as triethylamine (B128534) (Et3N) in ethanol (B145695) at room temperature, proceeds with good yields. researchgate.net The mechanism is proposed to involve an initial Knoevenagel condensation between the indene-1,3-dione and the aldehyde, followed by a Michael addition of the 2-hydroxynaphthalene-1,4-dione and subsequent cyclization. researchgate.net It has been observed that aldehydes bearing electron-donating groups tend to produce higher yields, while those with electron-withdrawing substituents may not be suitable for this transformation. researchgate.net

Similarly, the synthesis of various chromene derivatives can be achieved through one-pot, three-component cyclocondensation reactions. acgpubs.org These reactions often involve an activated C-H acid like dimedone, various aromatic aldehydes, and an active methylene (B1212753) compound such as malononitrile. acgpubs.org The sequence typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to yield the final chromene product. acgpubs.org

The construction of benzofuran-fused frameworks can be accomplished through different catalytic pathways. One flexible approach is the rhodium-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes or nitriles. nih.gov This method allows for the convenient synthesis of fused benzofuran (B130515) derivatives under mild reaction conditions. nih.gov Another strategy involves the divergent synthesis of benzofuran-fused azocine (B12641756) derivatives through a sequential catalysis approach, highlighting the capacity to generate skeletal diversity from common starting materials. nih.gov Additionally, unusual formal migrative cycloadditions of aurone-derived azadienes with siloxy alkynes have been shown to generate benzofuran-fused nitrogen heterocycles through a process involving [2+2] cycloaddition followed by electrocyclic events. rsc.org

Table 1: Examples of Reagents for Chromene and Benzofuran Synthesis

| Product Type | Reagent 1 | Reagent 2 | Reagent 3 | Catalyst | Ref |

|---|---|---|---|---|---|

| Indeno[1,2-b]chromene | 1H-indene-1,3(2H)-dione | Benzaldehyde | 2-Hydroxynaphthalene-1,4-dione | Et3N | researchgate.net |

| 2-Amino-4H-chromene | Dimedone | Aryl aldehyde | (Phenylsulfonyl)acetonitrile | ALAM catalyst | acgpubs.org |

| Fused Benzofuran | Phenol-linked 1,6-diyne | Alkyne/Nitrile | - | Cationic rhodium(I)/H8-BINAP | nih.gov |

Design and Synthesis of Spirocyclic Scaffolds

The this compound moiety serves as an excellent building block for the construction of spirocyclic scaffolds, which are core structures in numerous natural products and pharmacologically active molecules. The activated α,β-unsaturated system within 2-arylidenyl-1,3-indandiones makes them ideal substrates for various cycloaddition reactions, particularly [3+2] cycloadditions. researchgate.netresearchgate.net

A primary route to spirocyclic systems is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, the exocyclic double bond of the indene-dione derivative) to form a five-membered ring. wikipedia.org For example, the reaction of 2-(arylmethylene)-1H-indene-1,3(2H)-diones with non-stabilized azomethine ylides yields highly functionalized dispiro-pyrrolidine derivatives. nih.gov These azomethine ylides can be generated in situ from the decarboxylative condensation of isatins and sarcosine. This process is highly regioselective, affording dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole] derivatives. nih.gov

The versatility of this approach allows for the creation of a wide array of spiro-heterocycles. The reaction of 2-arylidene-1,3-indandiones with various substituted vinylcyclopropanes (VECs) can proceed under mild conditions to give spirocyclic 1,3-indanedione derivatives in good to excellent yields with high enantioselectivity. researchgate.net Furthermore, the synthesis of spiroisoxazolidines can be achieved through the 1,3-dipolar cycloaddition of nitrones with related dipolarophiles like 2-(2-oxoindoline-3-ylidene)acetates. mdpi.com A notable characteristic of these reactions can be their reversibility, which allows for thermodynamic control over the diastereoselectivity of the cycloaddition. mdpi.com

These cycloaddition strategies provide a powerful and efficient means to access complex, three-dimensional spirocyclic architectures that are of significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.net The reactions are often step- and atom-economical, contributing to their utility in modern organic synthesis. researchgate.net

Table 2: Examples of Spirocycle Synthesis via [3+2] Cycloaddition

| Dipolarophile | 1,3-Dipole Source | Resulting Spiro-Heterocycle | Ref |

|---|---|---|---|

| 2-(Arylmethylene)-1H-indene-1,3(2H)-dione | Isatin + Sarcosine (Azomethine ylide) | Dispiro[indene-pyrrolidine-indole] | nih.gov |

| 2-Arylidene-1,3-indandione | Vinylcyclopropanes | Spirocyclic 1,3-indanedione derivatives | researchgate.net |

| 2-(2-Oxoindoline-3-ylidene)acetate | Nitrones | Spiroisoxazolidines | mdpi.com |

Computational Chemistry and Theoretical Insights into 2 Ethylidene 1h Indene 1,3 2h Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Ethylidene-1H-indene-1,3(2H)-dione. DFT methods provide a balance between computational cost and accuracy, making them a common choice for studying molecular systems. These calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern chemical behavior. For instance, a comparative study on 1H-indene-1,3(2H)-dione and its parent compound, 2,3-dihydro-1H-indene, utilized DFT to analyze their equilibrium geometries and harmonic frequencies, revealing that the dione (B5365651) derivative is the more reactive and polar molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. ethz.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govyoutube.com The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO would likely be distributed over the π-system, particularly the electron-rich ethylidene group and the benzene (B151609) ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized on the electron-deficient carbonyl carbons and the exocyclic double bond, marking them as primary sites for nucleophilic attack. youtube.com In reactions like Diels-Alder cycloadditions, the interaction between the HOMO of a diene and the LUMO of a dienophile is crucial for determining the reaction rate and regioselectivity.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Property | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -2.1 | Electron-accepting ability |

Note: The values presented are hypothetical for this compound, based on typical values for similar organic molecules, to illustrate the application of FMO theory.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its interaction with other chemical species. The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Color-coding is used to identify different potential areas: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue signifies areas of low electron density and positive potential (prone to nucleophilic attack). researchgate.net Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would show negative potential (red/yellow) concentrated around the oxygen atoms of the carbonyl groups due to the presence of lone pairs of electrons. These regions are the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the ethylidene group and the aromatic ring, indicating sites susceptible to nucleophilic interaction. researchgate.net The MEP surface provides a comprehensive picture of how the molecule will be recognized by other interacting molecules. researchgate.net

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A smaller value indicates a more reactive molecule.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).

Local reactivity indices, such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule, distinguishing between sites susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.3 | High tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 | Relatively high stability |

| Global Softness (S) | 1/η | 0.45 | Moderate polarizability |

Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 1 and serve as examples.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions involving this compound. By locating and characterizing stationary points—reactants, products, intermediates, and transition states—computational chemists can elucidate detailed reaction mechanisms. nih.gov For example, in a [3+2] cycloaddition reaction, DFT can be used to determine whether the reaction proceeds via a concerted or stepwise mechanism and to predict the regio- and stereoselectivity of the products. arabjchem.org

Transition state (TS) analysis is a key component of this process. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. The energy barrier (activation energy) determined from the difference in energy between the reactants and the transition state is a critical factor in predicting reaction kinetics. Lower energy barriers correspond to faster reaction rates. nih.gov For reactions like 1,3-dipolar cycloadditions, computational studies can model the formation of intermediates and the transition states leading to the final products, providing insights that are often difficult to obtain experimentally. nih.gov

Theoretical Investigations of Conformational Landscape and Geometric Isomerism

The ethylidene group in this compound introduces the possibility of geometric isomerism (E/Z isomerism) around the exocyclic double bond. Computational methods can be used to determine the relative stabilities of these isomers. By optimizing the geometry of both the (E) and (Z) forms and calculating their energies, it is possible to predict which isomer is thermodynamically more stable. The energy difference between the conformers provides an estimate of their population ratio at equilibrium.

Furthermore, a detailed conformational analysis can be performed by systematically rotating the single bonds in the molecule to map out the potential energy surface. This helps identify all low-energy conformers (rotamers) and the energy barriers separating them. Understanding the conformational landscape is essential as the reactivity and spectroscopic properties of a molecule can be influenced by its three-dimensional shape.

Predictive Modeling and Validation of Spectroscopic Properties

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net

Vibrational Spectroscopy (IR): DFT calculations can predict the infrared (IR) spectrum by computing the harmonic vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values, they can be scaled using empirical factors to achieve good agreement with experimental data. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly valuable for structure elucidation and for confirming the identity of synthesized compounds. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. amasya.edu.tr It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This analysis helps in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1H-indene-1,3(2H)-dione |

| 2,3-dihydro-1H-indene |

Structure Reactivity and Structure Property Relationships in 2 Ethylidene 1h Indene 1,3 2h Dione Systems

Systematic Investigation of Substituent Effects on Reaction Pathways and Selectivity

The reaction pathways and selectivity in transformations involving the 2-ethylidene-1H-indene-1,3(2H)-dione scaffold are highly dependent on the nature of the substituents attached to the system. Most commonly, this is explored through derivatives known as 2-arylidene-1,3-indandiones, where various substituted phenyl groups take the place of the ethyl group. These systems serve as excellent models for understanding substituent effects.

The Knoevenagel condensation, a primary method for synthesizing these compounds from 1,3-indandione (B147059) and aldehydes, is itself influenced by substituents. nih.govijpsr.com The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic aldehyde can impact reaction rates and yields. organic-chemistry.org For instance, ZrOCl₂·8H₂O catalyzed reactions in water show varying yields depending on the substituent on the aromatic aldehyde, ranging from 53% to 95%. researchgate.net

Once formed, the substituent on the 2-arylidene group dictates the molecule's subsequent reactivity. In [3+2] cycloaddition reactions with ethyl 2,3-butadienoate, the reaction tolerates a wide array of both electron-rich and electron-deficient aryl substituents. rsc.orgvignan.ac.in However, the electronic nature of these substituents directly influences the chemical yield and the regioselectivity of the cycloaddition. For example, a study demonstrated that various substituted 2-arylidene-1,3-indandiones react to form functionalized spirocyclic cyclopentenes with yields of up to 99% and regioselectivity ratios as high as 5:1, depending on the specific substituent. rsc.orgvignan.ac.in

| Reaction Type | Substituent Group (on Arylidene Ring) | Observed Effect on Reaction | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Hydroxyl (-OH) | Can influence enzyme inhibitory activity of the product. | researchgate.net |

| [3+2] Cycloaddition | Electron-rich (e.g., -OCH₃) | Reaction proceeds with high chemical yields. | rsc.orgvignan.ac.in |

| [3+2] Cycloaddition | Electron-deficient (e.g., -NO₂, -Cl) | Reaction is tolerant, proceeds with high yields and good regioselectivity. | rsc.orgvignan.ac.in |

| [4+2] Cycloaddition | Various aryl groups | Acts as a reactive Michael acceptor, facilitating cycloaddition. | acs.org |

Stereochemical Control and Diastereoselectivity in Chemical Transformations

Controlling the three-dimensional arrangement of atoms is a critical aspect of synthesizing complex molecules from this compound derivatives. Due to the planar nature of the indandione ring and the exocyclic double bond, reactions often generate new stereocenters, leading to the possibility of multiple diastereomers. Achieving control over which diastereomer is formed is a key focus of synthetic strategies.

Cycloaddition reactions are a prominent area where stereocontrol is extensively studied. The 1,3-dipolar cycloaddition of azomethine ylides with 2-arylidene-1,3-indandiones is a powerful method for constructing complex, nitrogen-containing spirocyclic systems. researchgate.netresearchgate.net These reactions can create up to four new stereocenters in a single step. tubitak.gov.tr The diastereoselectivity of these cycloadditions is often high, and in some cases, can be tuned by the choice of reactants and conditions. For example, the reaction of different α-amino acids (which generate the azomethine ylide in situ) with 2-arylidene-1,3-indandiones can lead to different regioisomeric spiro[indene-2,3′-pyrrolidines] with high diastereoselectivity. researchgate.net

The use of chiral catalysts or auxiliaries is a common strategy to induce stereocontrol. An asymmetric 1,3-dipolar cycloaddition using a Co(II)/amino acid complex as the catalyst afforded spiropyrrolidine derivatives with excellent diastereoselectivities, where only one diastereomer was detected. researchgate.net Similarly, the synthesis of spirocyclic 1,3-indandione derivatives via reaction with vinyl-substituted cyclopropanes (VECs) has been shown to proceed with moderate diastereoselectivity and high enantioselectivity. researchgate.net

The inherent structure of the reactants can also direct the stereochemical outcome. Diastereoselectivity in the synthesis of spiro-cyclopropanes from arylidene indane-1,3-diones has been improved by using suitably substituted starting materials, indicating that steric and electronic factors of the substituents play a crucial role in favoring the formation of one stereoisomer over another. researchgate.net

Electronic and Steric Influences on Reactivity and Molecular Properties

The chemical behavior of this compound is governed by a combination of electronic and steric factors. The foundational indane-1,3-dione scaffold is a β-diketone, featuring an active methylene (B1212753) group flanked by two carbonyls. nih.gov This structure makes the methylene protons acidic and establishes the core as a strong electron-acceptor. wikipedia.orgnih.gov

Electronic Influences: The introduction of the 2-ethylidene group creates a conjugated system (a Michael system), which delocalizes electron density across the molecule. This conjugation results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making the exocyclic double bond's β-carbon highly electrophilic and susceptible to nucleophilic attack. acs.org Consequently, these compounds are excellent Michael acceptors and reactive dienophiles in cycloaddition reactions. acs.org

The electronic properties can be further modulated by substituents. Attaching an electron-donating group (EDG) to the ethylidene moiety (e.g., in a 2-arylidene derivative) can increase the electron density in the conjugated system, potentially altering its reactivity towards electrophiles or nucleophiles. Conversely, an electron-withdrawing group (EWG) enhances the electrophilicity of the Michael system, making it even more reactive towards nucleophiles. This "push-pull" electronic effect is fundamental to its utility in synthesis. For instance, the ability to support a broad spectrum of aryl iodides and triflates bearing both EDGs and EWGs in palladium-catalyzed α-arylation highlights the system's electronic versatility. organic-chemistry.org

Steric Influences: Steric hindrance plays a critical role in directing reaction selectivity. Bulky substituents near the reactive sites can impede the approach of a reagent, favoring attack at a less hindered position. This principle is a key strategy for controlling regioselectivity. nih.govencyclopedia.pub In reactions where multiple products are possible, a sterically demanding substituent can effectively block one reaction pathway, leading to the selective formation of a single isomer. For example, the synthesis of certain substituted indane-1,3-diones relies on steric hindrance to control the regioselectivity of the cyclization step. nih.govencyclopedia.pub This effect is also crucial in controlling the diastereoselectivity of cycloaddition reactions, where the facial selectivity of the reagent's approach to the planar dienophile can be biased by bulky groups on either reactant. researchgate.net

| Factor | Structural Feature | Influence on Reactivity/Properties | Reference |

|---|---|---|---|

| Electronic | Indane-1,3-dione Core | Strong electron-acceptor; confers high acidity to C-2 protons. | nih.gov |

| Electronic | Conjugated C=C-C=O System | Creates a reactive Michael acceptor with a low-lying LUMO, susceptible to nucleophilic attack. | acs.org |

| Electronic | Electron-Withdrawing Substituents | Enhance the electrophilicity of the Michael system. | organic-chemistry.orgencyclopedia.pub |

| Electronic | Electron-Donating Substituents | Modulate the electron density of the conjugated system. | organic-chemistry.org |

| Steric | Bulky Substituents | Can block reaction pathways, controlling regioselectivity and diastereoselectivity. | nih.govencyclopedia.pub |

Strategic Applications of 2 Ethylidene 1h Indene 1,3 2h Dione in Contemporary Chemical Science

Utility as a Foundation for Complex Organic Synthesis

The indane-1,3-dione framework, particularly when functionalized at the 2-position with an alkylidene group, is a versatile platform for the construction of more elaborate chemical structures. Its electron-deficient nature and the presence of multiple reactive sites allow for its incorporation into a wide array of complex organic molecules.

The chemical reactivity of the 2-ethylidene group, an activated alkene, makes it a prime candidate for various addition and cycloaddition reactions. As a reactive Michael acceptor, the exocyclic double bond can react with a range of nucleophiles, enabling the attachment of diverse functional groups and the construction of more complex molecular frameworks. nih.gov This reactivity is fundamental to its role as a building block. For instance, derivatives like 2-arylidene-indan-1,3-diones readily participate in 1,3-dipolar cycloaddition reactions with azomethine ylides to produce novel spiro-pyrrolidine derivatives, which are nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. researchgate.net

Furthermore, the core indane-1,3-dione structure can be synthesized through straightforward methods like the condensation of indan-1,3-dione with aldehydes or ketones. nih.gov The parent compound, indane-1,3-dione, is itself accessible via the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate, followed by hydrolysis and decarboxylation. nih.gov This accessibility allows for the facile generation of a library of 2-substituted derivatives, which can then be used as precursors for advanced materials. For example, these scaffolds have been incorporated into photoinitiating systems for polymerization, demonstrating their utility in materials science. researchgate.netresearchgate.net

The rigid geometry and defined functional handles of the indane-1,3-dione unit make it an excellent component for the synthesis of macrocycles and other architecturally complex molecules. Macrocyclic compounds are of great interest due to their pre-organized conformations, which can lead to high-affinity and selective binding to biological targets. cam.ac.uk

Synthetic strategies have been developed to incorporate the indane-1,3-dione moiety into larger ring systems. For example, derivatives of indane-1,3-dione have been used to create cyclophanes through multi-step synthetic sequences involving Suzuki-Miyaura cross-coupling followed by metathesis reactions. nih.gov Similarly, the electron-accepting character of the indane-1,3-dione core has been combined with crown ethers, which are known for their ability to bind cations. This combination results in push-pull dyes that can act as sensors for ions. nih.gov The synthesis of these complex structures often relies on the condensation reactions of functionalized indane-1,3-dione precursors, highlighting the foundational role of this scaffold in building sophisticated molecular architectures. nih.gov

Contributions to Optoelectronic Materials Development and Performance

The strong electron-withdrawing nature of the dual ketone groups in the 1,3-indanedione core makes it a critical component in the design of materials for optoelectronic applications. When connected to an electron-donating group through a π-conjugated spacer, it creates a "push-pull" system with significant intramolecular charge transfer (ICT) characteristics.

Push-pull chromophores are organic molecules that possess an electron donor (D) and an electron acceptor (A) linked by a π-conjugated bridge (D-π-A). This architecture gives rise to unique photophysical properties, including strong absorption in the visible spectrum and significant solvatochromism, where the color of the compound changes with the polarity of the solvent. nih.govresearchgate.net The 1,3-indanedione unit is a benchmark electron acceptor used extensively in the design of such dyes. nih.govresearchgate.net

The synthesis of these dyes is often achieved through a Knoevenagel condensation between the active methylene (B1212753) group of 1,3-indanedione (or its derivatives) and an aldehyde-functionalized electron donor. nih.gov The resulting 2-alkylidene or 2-arylidene bridge becomes part of the conjugated system. The strength of the indanedione acceptor can be further tuned, for instance, by condensation with malononitrile (B47326) to enhance its electron-withdrawing ability. nih.gov The resulting dyes have applications as photoinitiators for polymerization under sunlight, colorimetric sensors, and components in nonlinear optical materials. researchgate.netnih.gov

| Dye ID | Electron Donor Group | Electron Acceptor Group | Absorption Max (λmax in nm, CH2Cl2) | Molar Extinction Coefficient (ε in M-1cm-1) |

|---|---|---|---|---|

| PP11 | 4-(Dodecyloxy)benzylidene | 1H-Indene-1,3(2H)-dione | 428 | 50,500 |

| PP1 | 4-(Dodecyloxy)benzylidene | 1H-Cyclopenta[b]naphthalene-1,3(2H)-dione | 466 | 31,100 |

| PP16 | 4-(N,N-diphenylamino)benzylidene | 1H-Indene-1,3(2H)-dione | 475 | 52,100 |

| PP6 | 4-(N,N-diphenylamino)benzylidene | 1H-Cyclopenta[b]naphthalene-1,3(2H)-dione | 510 | 36,600 |

Organic photovoltaics (OPVs) are a promising renewable energy technology, and their performance is highly dependent on the electron donor and acceptor materials used in the active layer. For years, fullerene derivatives were the dominant acceptors. However, their limitations, such as weak absorption in the visible spectrum, have spurred the development of non-fullerene acceptors (NFAs). ucla.edu

NFAs offer significant advantages, including tunable bandgaps and energy levels. ucla.eduresearchgate.net The A-D-A (Acceptor-Donor-Acceptor) molecular design is a highly successful strategy for NFAs, where a central electron-donating core is flanked by two electron-accepting end-groups. The 1,3-indanedione moiety, often further functionalized with dicyanomethylene groups to form 3-(dicyanomethylene)indanone (IC), is one of the most important end-groups in state-of-the-art NFAs. ossila.comresearchgate.net A prominent example is the NFA known as IDIC, which features a fused indacenodithiophene core and two dicyanomethyleneindanone end-groups. ossila.com These materials exhibit strong absorption in the near-infrared region and have led to OPV devices with high power conversion efficiencies (PCEs). ossila.comsemanticscholar.org The planarity and electron-accepting strength of the indenedione-based end-group are critical for facilitating efficient charge separation and transport, leading to improved device performance. semanticscholar.org

| Donor Polymer | Acceptor | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|---|

| PBDB-T | ITIC | 0.91 | 17.02 | 71.4 | 11.05 |

| PBDB-T | PC71BM (Fullerene) | 0.92 | 14.86 | 69.2 | 9.47 |

Data extracted from studies on high-performance non-fullerene OPVs, showing a comparison between an indenedione-based NFA (ITIC) and a traditional fullerene acceptor.

Exploratory Research in Catalytic Systems and Novel Reaction Development

While 2-Ethylidene-1H-indene-1,3(2H)-dione is primarily recognized for its utility as a synthetic building block and in materials science, its inherent chemical structure suggests potential in other exploratory areas of research. The electron-deficient alkene is a classic Michael acceptor, making it a suitable substrate for a variety of catalytic, asymmetric addition reactions. nih.gov The development of enantioselective conjugate additions to such substrates is a central theme in modern organic synthesis, allowing for the creation of chiral molecules with high stereocontrol.

The indane-1,3-dione scaffold can also be a precursor to other reactive species. For example, treatment of 1,3-indanedione with tosyl azide (B81097) yields 2-diazo-1H-indene-1,3(2H)-dione. nih.gov This diazo compound is a versatile intermediate that can undergo various transformations, including reactions with rhodium (II) acetate to generate carbene intermediates, which can then participate in cyclopropanation or C-H insertion reactions. While these reactions start from the parent dione (B5365651), they illustrate the potential for the core structure to be transformed into catalytically relevant species. The development of novel catalytic processes that directly utilize the reactivity of the 2-ethylidene group remains an area ripe for exploration, potentially leading to new methods for constructing carbon-carbon and carbon-heteroatom bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.